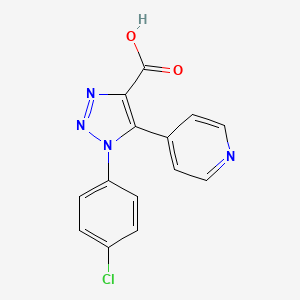
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as CPYTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. CPYTC is a triazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
科学的研究の応用
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a tool for studying protein-protein interactions and enzyme inhibition. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In addition, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its versatility and potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be easily synthesized using various methods, and its properties can be tailored to suit different applications. However, one of the limitations of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another direction is the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid as a tool for studying protein-protein interactions and enzyme inhibition. Additionally, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be further studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
Conclusion
In conclusion, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, and its properties can be tailored to suit different applications. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in various studies, making it a subject of interest for researchers worldwide. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields.
合成法
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the Huisgen cycloaddition reaction, click chemistry, and the Suzuki-Miyaura cross-coupling reaction. The Huisgen cycloaddition reaction is the most commonly used method for the synthesis of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. In this method, 4-chlorophenyl azide and 4-pyridinyl alkyne are reacted together in the presence of a copper catalyst to form 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMUVWVIWZBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)

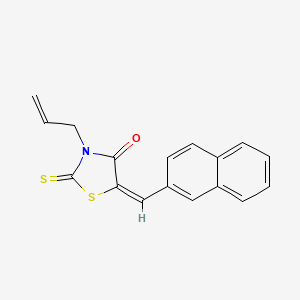
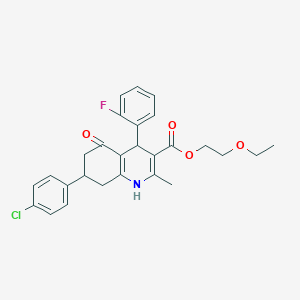
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
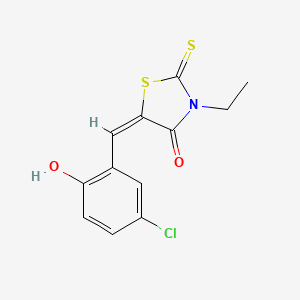
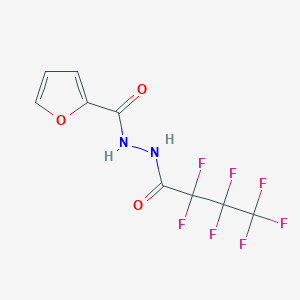

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
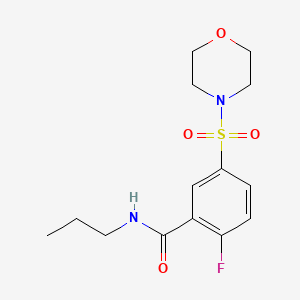

![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)